
Disperse Violet S press cake
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disperse Violet S press cake is a synthetic dye used primarily for coloring synthetic fibers such as polyester, acetate, and nylon. It is known for its vibrant violet hue and is part of the disperse dye family, which are non-ionic dyes with low water solubility. These dyes are typically used for dyeing hydrophobic fibers, which do not easily absorb water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Disperse Violet S press cake involves several steps, including the synthesis of the dye itself and the formation of the press cake. The dye is synthesized through a series of chemical reactions, often starting with the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis followed by purification and isolation of the dye. The dye is then mixed with dispersing agents and ground to a fine particle size to form a stable dispersion. The resulting mixture is filtered and pressed to remove excess water, forming the press cake. This process ensures that the dye is in a suitable form for use in dyeing applications.
Análisis De Reacciones Químicas
Types of Reactions
Disperse Violet S press cake undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the dye’s color and solubility.
Substitution: The aromatic rings in the dye can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce leuco compounds. Substitution reactions can introduce new functional groups, altering the dye’s properties.
Aplicaciones Científicas De Investigación
Disperse Violet S press cake has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings.
Mecanismo De Acción
The mechanism by which Disperse Violet S press cake exerts its effects involves the interaction of the dye molecules with the fibers being dyed. The dye molecules are small and non-ionic, allowing them to penetrate the hydrophobic fibers and form stable interactions. The dyeing process typically involves heating the dye-fiber mixture to facilitate the diffusion of dye molecules into the fiber matrix. The molecular targets and pathways involved in this process include the hydrophobic interactions between the dye and the fiber, as well as any chemical bonds that may form during the dyeing process.
Comparación Con Compuestos Similares
Disperse Violet S press cake can be compared with other disperse dyes, such as Disperse Red 167 and Disperse Orange 155. These dyes share similar properties, including low water solubility and suitability for dyeing hydrophobic fibers. this compound is unique in its specific color properties and the particular chemical structure that gives rise to its vibrant violet hue. Other similar compounds include Disperse Blue 56 and Disperse Yellow 54, which also have distinct color properties and applications.
Propiedades
Fórmula molecular |
C13H14ClN5O4S |
|---|---|
Peso molecular |
371.80 g/mol |
Nombre IUPAC |
2-[3-chloro-N-(2-hydroxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C13H14ClN5O4S/c14-10-7-9(18(3-5-20)4-6-21)1-2-11(10)16-17-13-15-8-12(24-13)19(22)23/h1-2,7-8,20-21H,3-6H2 |
Clave InChI |
MTRLHOGNRUIVOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


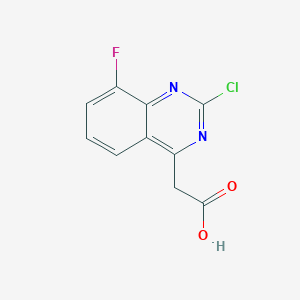
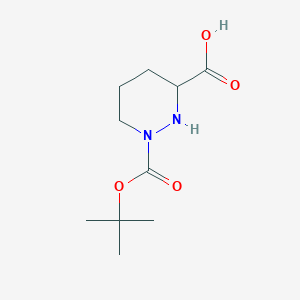
![3,4,5-Trihydroxy-6-[[8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12281926.png)
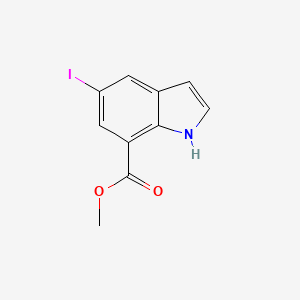
![1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12281930.png)
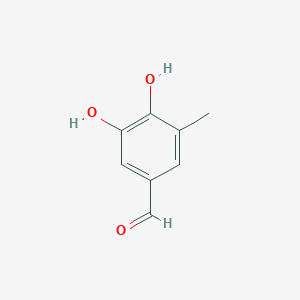
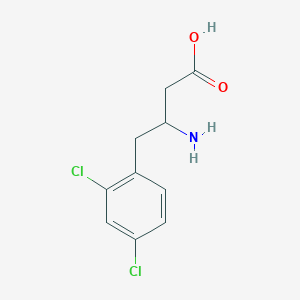
![(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12281956.png)

![Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12281969.png)

![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)

![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)
